2-((4-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamido)but-2-yn-1-yl)oxy)benzamide
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Overview
Description
2-((4-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamido)but-2-yn-1-yl)oxy)benzamide is a complex organic compound that features a benzamide core linked to a benzo[d]oxazole moiety through an acetamido and butynyl ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamido)but-2-yn-1-yl)oxy)benzamide typically involves multiple steps:
Formation of the Benzo[d]oxazole Core: This step involves the cyclization of an ortho-aminophenol with a carboxylic acid derivative to form the benzo[d]oxazole ring.
Acetylation: The benzo[d]oxazole is then acetylated using acetic anhydride to introduce the acetamido group.
Butynylation: The acetamido derivative is reacted with a butynyl halide under basic conditions to form the butynyl ether linkage.
Coupling with Benzamide: Finally, the butynyl ether intermediate is coupled with benzoyl chloride in the presence of a base to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d]oxazole moiety.
Reduction: Reduction reactions can target the acetamido group, converting it to an amine.
Substitution: The benzamide and benzo[d]oxazole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Conditions vary depending on the specific substitution but often involve strong acids or bases and appropriate nucleophiles or electrophiles.
Major Products
Oxidation: Products may include oxidized derivatives of the benzo[d]oxazole ring.
Reduction: Reduced amine derivatives.
Substitution: Various substituted benzamide and benzo[d]oxazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the synthesis of novel materials.
Biology
In biological research, derivatives of this compound may be investigated for their potential as enzyme inhibitors or as ligands for receptor studies.
Medicine
Medicinally, the compound could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities, due to its ability to interact with biological targets.
Industry
In industry, the compound might be used in the development of new materials with specific properties, such as improved thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific application. For instance, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The molecular targets could include various enzymes or receptors, and the pathways involved would be those related to the biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide: Lacks the butynyl ether and benzamide groups.
4-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamido)but-2-yn-1-ol: Similar structure but with a hydroxyl group instead of the benzamide.
Uniqueness
The uniqueness of 2-((4-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamido)but-2-yn-1-yl)oxy)benzamide lies in its combination of functional groups, which allows for a wide range of chemical modifications and potential applications. Its structure provides multiple sites for chemical reactions, making it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
2-[4-[[2-(2-oxo-1,3-benzoxazol-3-yl)acetyl]amino]but-2-ynoxy]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O5/c21-19(25)14-7-1-3-9-16(14)27-12-6-5-11-22-18(24)13-23-15-8-2-4-10-17(15)28-20(23)26/h1-4,7-10H,11-13H2,(H2,21,25)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMWQSDULGLYRBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)OCC#CCNC(=O)CN2C3=CC=CC=C3OC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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